FK-3000 Exhibits Potent Anti-HSV-1 Activity with a Defined Therapeutic Index
In a direct comparative study of 49 alkaloids from Stephania cepharantha, FK-3000 was found to be the most active compound against Herpes Simplex Virus type 1 (HSV-1), including acyclovir (ACV)-resistant strains. It demonstrated a specific in vitro therapeutic index that differentiates its antiviral potency from cytotoxicity [1].
| Evidence Dimension | Antiviral IC50 and In Vitro Therapeutic Index against HSV-1 |
|---|---|
| Target Compound Data | IC50: 7.8 μg/mL; Therapeutic Index (TI): 90 |
| Comparator Or Baseline | N-methylcrotsparine (active but cytotoxic comparator from the same study): IC50: 8.3 μg/mL (no TI reported due to cytotoxicity) |
| Quantified Difference | Comparable or slightly better potency (7.8 vs 8.3 μg/mL) but with a substantial 90-fold safety margin relative to cellular cytotoxicity, which N-methylcrotsparine lacks. |
| Conditions | In vitro plaque reduction assay on Vero cells infected with HSV-1. |
Why This Matters
The high therapeutic index of 90 indicates that FK-3000 can achieve effective viral inhibition at concentrations far below those that cause cellular toxicity, a critical differentiator for selecting a reliable tool compound in cell-based antiviral assays.
- [1] Nawawi, A., et al. 'Anti-Herpes Simplex Virus Activity of Alkaloids Isolated from Stephania cepharantha.' Biological & Pharmaceutical Bulletin, vol. 22, no. 3, 1999, pp. 268-274. View Source
